molecular formula C19H15FN4O2S B10906507 1-[(4-fluorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

1-[(4-fluorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B10906507
M. Wt: 382.4 g/mol
InChI Key: RREIPCNUQSKILJ-UHFFFAOYSA-N
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Description

1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in medicinal chemistry and material science. This compound features a complex structure with multiple functional groups, making it a subject of interest for various chemical reactions and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common route includes:

    Formation of the Pyrazole Core: Starting with the condensation of hydrazine with an appropriate β-diketone to form the pyrazole ring.

    Introduction of the Benzothiazole Moiety: This step involves the reaction of the pyrazole intermediate with 4-methyl-1,3-benzothiazol-2-amine under suitable conditions.

    Attachment of the Fluorophenoxy Group: The final step includes the nucleophilic substitution reaction where the pyrazole-benzothiazole intermediate reacts with 4-fluorophenol in the presence of a base to form the desired compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting certain functional groups to their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenoxy and benzothiazole moieties.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols, electrophiles like alkyl halides, under basic or acidic conditions.

Major Products: The major products depend on the type of reaction. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Chemistry:

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.

    Material Science: It is used in the development of advanced materials with specific electronic or photonic properties.

Biology and Medicine:

    Drug Development: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Probes: It is used in biochemical assays to study enzyme activities and protein interactions.

Industry:

    Polymer Science: The compound is used in the synthesis of polymers with unique mechanical and thermal properties.

    Agriculture: It is explored for its potential as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism by which 1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. This binding can inhibit or activate the target, leading to a cascade of biochemical events. The pathways involved often include signal transduction mechanisms, where the compound modulates cellular responses through interaction with key proteins.

Comparison with Similar Compounds

  • 1-[(4-CHLOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE
  • 1-[(4-BROMOPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE

Uniqueness: The presence of the fluorophenoxy group in 1-[(4-FLUOROPHENOXY)METHYL]-N~3~-(4-METHYL-1,3-BENZOTHIAZOL-2-YL)-1H-PYRAZOLE-3-CARBOXAMIDE imparts unique electronic properties, enhancing its reactivity and interaction with biological targets compared to its chloro or bromo analogs. This makes it particularly valuable in medicinal chemistry for the development of more effective therapeutic agents.

Properties

Molecular Formula

C19H15FN4O2S

Molecular Weight

382.4 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-N-(4-methyl-1,3-benzothiazol-2-yl)pyrazole-3-carboxamide

InChI

InChI=1S/C19H15FN4O2S/c1-12-3-2-4-16-17(12)21-19(27-16)22-18(25)15-9-10-24(23-15)11-26-14-7-5-13(20)6-8-14/h2-10H,11H2,1H3,(H,21,22,25)

InChI Key

RREIPCNUQSKILJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=NN(C=C3)COC4=CC=C(C=C4)F

Origin of Product

United States

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